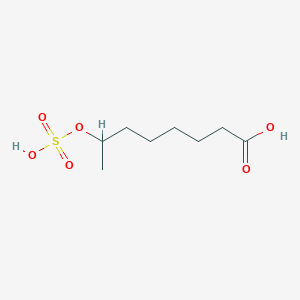
7-(Sulfooxy)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Sulfooxy)octanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfooxy group attached to the seventh carbon of an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Sulfooxy)octanoic acid typically involves the sulfonation of octanoic acid. One common method is the reaction of octanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, this compound can be produced through continuous flow processes where octanoic acid is reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Sulfooxy)octanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxy octanoic acids.
Substitution: Various substituted octanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Sulfooxy)octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-(Sulfooxy)octanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo beta-oxidation to produce energy. The sulfooxy group can also participate in various biochemical reactions, influencing cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid: A simple carboxylic acid without the sulfooxy group.
7-Hydroxy octanoic acid: Similar structure but with a hydroxyl group instead of a sulfooxy group.
7-Chloro octanoic acid: Contains a chlorine atom instead of a sulfooxy group.
Uniqueness
7-(Sulfooxy)octanoic acid is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
82542-98-1 |
|---|---|
Molekularformel |
C8H16O6S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
7-sulfooxyoctanoic acid |
InChI |
InChI=1S/C8H16O6S/c1-7(14-15(11,12)13)5-3-2-4-6-8(9)10/h7H,2-6H2,1H3,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
WMOIPMFUTWLDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCC(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)


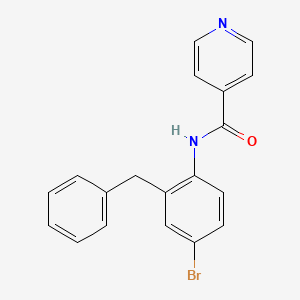


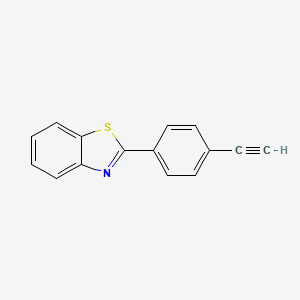
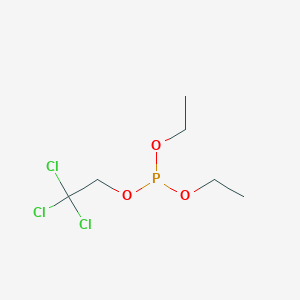
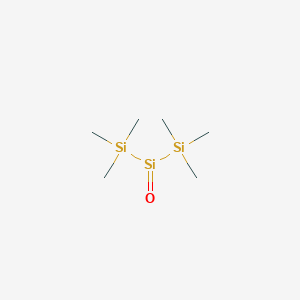
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
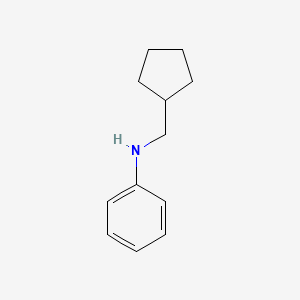
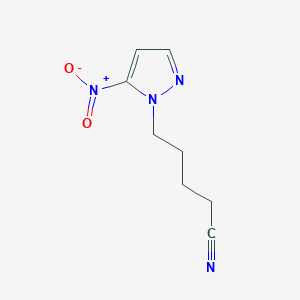

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
